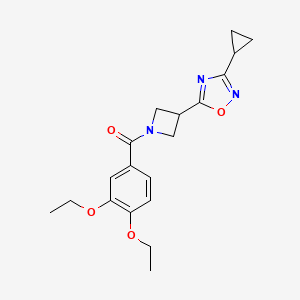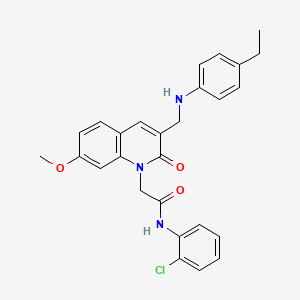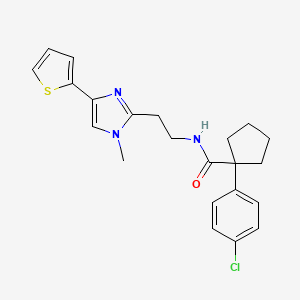
(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone is an organic compound with the molecular formula C19H21N3O3 It is characterized by the presence of a nitroethyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone typically involves the following steps:
Formation of the Phenylpiperazine: The synthesis of 4-phenylpiperazine from aniline and phenylhydrazine.
Coupling Reaction: The coupling of the nitroethylbenzene with the phenylpiperazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: (2-(2-Aminoethyl)phenyl)(4-phenylpiperazino)methanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding nitro or amino oxides.
Wissenschaftliche Forschungsanwendungen
(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: Used in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Studied for its effects on cellular processes and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of (2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone involves its interaction with molecular targets such as neurotransmitter receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The piperazine ring provides a scaffold for binding to specific proteins, modulating their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(2-Nitroethyl)phenyl)(4-methylpiperazino)methanone
- (2-(2-Nitroethyl)phenyl)(4-ethylpiperazino)methanone
- (2-(2-Nitroethyl)phenyl)(4-benzylpiperazino)methanone
Uniqueness
(2-(2-Nitroethyl)phenyl)(4-phenylpiperazino)methanone is unique due to the specific combination of the nitroethyl group and the phenyl-substituted piperazine ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for targeted research applications.
Eigenschaften
IUPAC Name |
[2-(2-nitroethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(18-9-5-4-6-16(18)10-11-22(24)25)21-14-12-20(13-15-21)17-7-2-1-3-8-17/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTIWHYHHQCCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)

![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)

![4-[4-(Trifluoromethyl)benzoyl]thiomorpholine](/img/structure/B3013028.png)


![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)



![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)

